molecular formula C10H12N2O2 B1601694 1-(2-Nitrophenyl)pyrrolidine CAS No. 40832-79-9

1-(2-Nitrophenyl)pyrrolidine

Cat. No. B1601694
CAS RN: 40832-79-9
M. Wt: 192.21 g/mol
InChI Key: DHTSBEQPOXRZBB-UHFFFAOYSA-N
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Description

“1-(2-Nitrophenyl)pyrrolidine” is a compound with the molecular formula C10H12N2O2 and a molecular weight of 192.218 g/mol . It is also known by other names such as 2-nitro-1-pyrrolidinobenzene, 1-2-nitro-phenyl-pyrrolidine, 2-nitrophenyl pyrrolidine, o-pyrrolidin-1-ylnitrobenzene, and acmc-1cujb .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “1-(2-Nitrophenyl)pyrrolidine”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives . A specific synthesis of substituted N-(2′-nitrophenyl)pyrrolidine-2-carboxamides has been reported in the literature .


Molecular Structure Analysis

The pyrrolidine ring in “1-(2-Nitrophenyl)pyrrolidine” is a five-membered nitrogen-containing ring. This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Ultrafast Dynamics in Solvents

1-(2-Nitrophenyl)pyrrolidine has been studied for its ultrafast dynamics in various solvents. The research reveals that conformational relaxation, internal conversion, and intersystem crossing are the key relaxation pathways following photoexcitation. The study highlights the sensitivity of these processes to solvent polarity, which significantly influences the energy levels and deactivation pathways of the excited states (Ghosh & Palit, 2012).

Crystal Growth and Characterization

The growth of 1-(2-Nitrophenyl)pyrrolidine crystals using slow evaporation techniques has been explored. Characteristics such as crystal structure, crystalline nature, functional groups, and thermal properties have been detailed, providing insights into potential industrial and scientific applications of these crystals (Nirosha, Kalainathan, & Aravindan, 2015).

Application in Polar Cycloaddition

Pyrrolidines, including derivatives of 1-(2-Nitrophenyl)pyrrolidine, are significant in chemistry due to their biological effects and industrial applications, such as in dyes and agrochemicals. Research into the synthesis of pyrrolidines through polar [3+2] cycloaddition processes highlights their potential in creating complex organic compounds (Żmigrodzka et al., 2022).

Condensation Reactions

The interaction of 1-(2-Nitrophenyl)pyrrolidine with aromatic aldehydes has been studied, revealing the synthesis of various pyrrolinium perchlorates. This research offers insights into the reactivity of 1-(2-Nitrophenyl)pyrrolidine in organic synthesis (Sibiryakova et al., 2006).

Catalysis in Organic Synthesis

Research demonstrates the efficiency of pyrrolidine derivatives as catalysts in Michael addition reactions. The study highlights the stereoselective synthesis of γ-nitro carbonyl compounds, indicating the potential of 1-(2-Nitrophenyl)pyrrolidine derivatives in asymmetric catalysis (Singh et al., 2013).

Biomedical Research: Molecular Probes and Labels

Stable free radicals derived from pyrrolidine, such as 1-(2-Nitrophenyl)pyrrolidine, are utilized as molecular probes and labels in biophysical and biomedical research. Their stability in biological systems makes them valuable in magnetic resonance spectroscopy and imaging (Dobrynin et al., 2021).

Electrophilic Center Modification

Studies on the modification of the electrophilic center in pyridinolysis reactions involving derivatives of 1-(2-Nitrophenyl)pyrrolidine provide insights into the influence of substituents and electrophilic centers on reaction mechanisms. This research has implications for understanding and manipulating organic reaction pathways (Um et al., 2006).

Future Directions

Pyrrolidine derivatives, including “1-(2-Nitrophenyl)pyrrolidine”, have shown promise in the field of drug discovery due to their wide range of biological activities . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-(2-nitrophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-12(14)10-6-2-1-5-9(10)11-7-3-4-8-11/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTSBEQPOXRZBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70497160
Record name 1-(2-Nitrophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Nitrophenyl)pyrrolidine

CAS RN

40832-79-9
Record name 1-(2-Nitrophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

|2-Fluoronitrobenzene (2.82 g, 20 mmol) was mixed with pyrrolidine (1.56 g, 22 mmol), and potassium carbonate (5.5 g, 40 mmol) in DMF (10 mL). After beating for 16 hours, the mixture was filtered and the filtrate evaporated in vacuo to an oil. This oil was treated with water (10 mL) and dichloromethane (100 mL). The organic phase was collected, dried (MgSO4), filtered, and evaporated to give 1-(2-nitrophenyl)pyrrolidine (0.5 g). The crude product was reduced using 5% palladium on carbon (0.1 g) in ethanol (30mL) and hydrogen at 40 psi for 2 hours. The solution was filtered through celite to remove catalyst and the filtrate evaporated in vacuo to give 2-(1-pyrrolidino)aniline (0.33 g). The crude product was coupled with CMI, under conditions described in the general procedure for CM couplings, to give N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2-(1-pyrrolidinyl)aniline.
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
A Mishra, S Batra - 2010 - Wiley Online Library
A straightforward strategy for the synthesis of imidazole‐fused benzodiazocine from 1‐(2‐nitrophenyl)‐1H‐imidazole‐2‐carbaldehyde via Morita–Baylis–Hillman reaction followed by …
NV Smetanin, SA Varenichenko… - Voprosy Khimii i …, 2020 - researchgate.net
The catalyst-free sp3 C–H functionalization of tetrahydroacridine (quinolines) derivatives has been achieved using a Michael-type reaction with N-arylmaleimides. This method enables …
Number of citations: 3 www.researchgate.net
K Oktay, L Polat Kose, K Şendil, MS Gültekin… - Medicinal chemistry …, 2017 - Springer
Carbonic anhydrase isoenzymes are important metalloenzymes that are involved in many physiologic processes, in which they catalyze the reversible hydration of carbon dioxide (CO 2 …
Number of citations: 22 link.springer.com
T Di Franco, M Stojanovic, SC Keller… - Helvetica Chimica …, 2016 - Wiley Online Library
A new series of Ni NNN pincer complexes were synthesized and characterized. The main difference among these complexes is the substituents on the side arm amino group(s). No …
Number of citations: 14 onlinelibrary.wiley.com
PM Perez Garcia - 2015 - infoscience.epfl.ch
This dissertation is devoted to the development of well-defined nickel complexes as catalysts for cross coupling processes of alkyl electrophiles. In chapter one, we summarize recent …
Number of citations: 7 infoscience.epfl.ch
N Mukherjee, T Chatterjee… - European Journal of …, 2015 - Wiley Online Library
A heterogeneous Co II /Al 2 O 3 catalyst efficiently catalyses the N‐arylation of N‐heterocycles and open‐chain secondary amines by activated chloroarenes and chloroheteroarenes …
VC Smith, LAT Cleghorn, A Woodland… - …, 2011 - Wiley Online Library
Screening of the Sigma–Aldrich Library of Pharmacologically Active Compounds (LOPAC) against cultured Trypanosoma brucei, the causative agent of African sleeping sickness, …
M Bakherad, Z Moosavi-Tekyeh, A Rezaeifard… - Green …, 2022 - pubs.rsc.org
In this work, a simple, green, and transition metal-free approach to the N-arylation of secondary amines with aryl halides in magnetized distilled water (MDW), as a solvent, is introduced. …
Number of citations: 0 pubs.rsc.org
B Szabó, K Szakter, A Thurner, F Faigl, J Éles… - Periodica Polytechnica …, 2020 - pp.bme.hu
A novel method for synthesis of tricyclic benzimidazole derivatives by using continuous flow reactor is reported. Disadvantages of the well-known batch methods have been avoided …
Number of citations: 2 pp.bme.hu
NV Smetanin, SA Varenichenko, AV Mazepa, OK Farat… - researchgate.net
Previously unknown spiroderivatives of 3, 1-benzoxazines were synthesized by the reaction of anthranilic acid with cyclic ketones. The interaction of 3, 1-spirobenzoxazines with …
Number of citations: 2 www.researchgate.net

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